molecular formula C24H48FeP2 B12060852 carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+)

carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+)

Cat. No.: B12060852
M. Wt: 454.4 g/mol
InChI Key: JBWUTRKMUDYCHS-UIBZXYQVSA-N
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Description

Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) is a complex organometallic compound that has garnered significant interest in the field of chemistry due to its unique structural and chemical properties. This compound features a carbanide ligand, a chiral phospholane ring, and an iron(2+) center, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) typically involves the coordination of the carbanide ligand to the iron(2+) center, followed by the introduction of the chiral phospholane ring. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane. The reaction is usually carried out at low temperatures to ensure the stability of the intermediate complexes.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and solvent composition, are crucial for scaling up the synthesis. Additionally, purification techniques like column chromatography and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) undergoes various types of chemical reactions, including:

    Oxidation: The iron(2+) center can be oxidized to iron(3+) using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced back to iron(2+) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The carbanide ligand can be substituted with other ligands, such as phosphines or amines, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and oxygen.

    Reduction: Sodium borohydride, lithium aluminum hydride, and hydrazine.

    Substitution: Phosphines, amines, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(3+) complexes, while substitution reactions can produce a variety of organometallic compounds with different ligands.

Scientific Research Applications

Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) has a wide range of scientific research applications, including:

    Chemistry: It is used as a catalyst in asymmetric synthesis and enantioselective reactions due to its chiral phospholane ring.

    Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and bioinorganic chemistry.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, especially in the treatment of diseases involving iron metabolism.

    Industry: It is utilized in the production of fine chemicals and pharmaceuticals, where its unique reactivity and selectivity are advantageous.

Mechanism of Action

The mechanism of action of carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) involves the coordination of the carbanide ligand to the iron center, which facilitates various chemical transformations. The chiral phospholane ring provides a stereochemical environment that influences the reactivity and selectivity of the compound. Molecular targets and pathways include interactions with other metal centers, organic substrates, and biological molecules, leading to a range of catalytic and biological activities.

Comparison with Similar Compounds

Similar Compounds

    1,2-Bis(2R,5R)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate: This compound features a similar chiral phospholane ring but with a rhodium center instead of iron.

    ®-2-bromobutane: A chiral organobromine compound used in stereoselective synthesis.

    (2R,5R)-2,5-diethylphospholano benzene: Another chiral phospholane compound with different substituents.

Uniqueness

Carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+) is unique due to its combination of a carbanide ligand, a chiral phospholane ring, and an iron(2+) center. This combination imparts distinct reactivity and selectivity, making it a valuable compound in various chemical and biological applications.

Properties

Molecular Formula

C24H48FeP2

Molecular Weight

454.4 g/mol

IUPAC Name

carbanide;(2R,5R)-1-cyclopentyl-2,5-dimethylphospholane;iron(2+)

InChI

InChI=1S/2C11H21P.2CH3.Fe/c2*1-9-7-8-10(2)12(9)11-5-3-4-6-11;;;/h2*9-11H,3-8H2,1-2H3;2*1H3;/q;;2*-1;+2/t2*9-,10-;;;/m11.../s1

InChI Key

JBWUTRKMUDYCHS-UIBZXYQVSA-N

Isomeric SMILES

[CH3-].[CH3-].C[C@@H]1CC[C@H](P1C2CCCC2)C.C[C@@H]1CC[C@H](P1C2CCCC2)C.[Fe+2]

Canonical SMILES

[CH3-].[CH3-].CC1CCC(P1C2CCCC2)C.CC1CCC(P1C2CCCC2)C.[Fe+2]

Origin of Product

United States

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